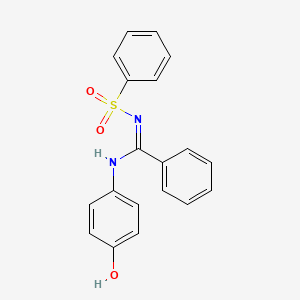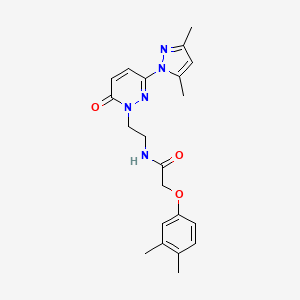
1-benzyl-N-(4-bromo-2-fluorophenyl)-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(4-bromo-2-fluorophenyl)-6-oxopyridine-3-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been shown to possess potent inhibitory activity against glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a key role in many cellular processes, including glycogen metabolism, protein synthesis, cell proliferation, and apoptosis.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The compound 1-benzyl-N-(4-bromo-2-fluorophenyl)-6-oxopyridine-3-carboxamide, due to its structure involving aryl carboxamides, is part of a broader category of compounds known for their utility in the synthesis of biologically active molecules. Aryl carboxamides, similar to the structure of the subject compound, are instrumental in creating fluorinated versions of naphthoic acids, which, although less common than their benzoic acid counterparts, have significant potential in various biological activities. For instance, the synthesis of mono- and difluoronaphthoic acids has been explored for their potential use in medicinal chemistry, highlighting the importance of such structural units in developing new therapeutic agents (Tagat et al., 2002).
Novel Antimicrobial Agents
Further research into similar structural motifs has led to the development of thiourea derivatives with notable anti-pathogenic activity, particularly against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings underscore the potential of aryl carboxamide-based compounds in addressing critical needs in antimicrobial therapy, suggesting a promising avenue for the development of novel antimicrobial agents with enhanced efficacy against resistant bacterial biofilms (Limban et al., 2011).
Polymer Synthesis and Properties
Moreover, the chemical backbone represented by 1-benzyl-N-(4-bromo-2-fluorophenyl)-6-oxopyridine-3-carboxamide is structurally conducive to the synthesis of polyamides and polyimides, demonstrating significant utility in material science. Research has shown that similar compounds can be used to create polymers with exceptional thermal stability and solubility, beneficial for high-performance materials applications. These polymers, characterized by their ether linkages and ortho-phenylene units, showcase the versatility of aryl carboxamide derivatives in synthesizing materials with desirable physical and chemical properties (Hsiao et al., 2000).
Mécanisme D'action
Target of Action
The primary target of the compound “1-benzyl-N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is GPR-119 . GPR-119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and plays a crucial role in glucose-dependent insulin release .
Mode of Action
The compound acts as a modulator of GPR-119 . By binding to this receptor, it can influence the activity of GPR-119, leading to changes in the cellular responses mediated by this receptor .
Biochemical Pathways
The activation of GPR-119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels . This increase in cAMP levels can stimulate the release of insulin in a glucose-dependent manner, thereby helping to regulate blood glucose levels .
Result of Action
The result of the compound’s action is the modulation of GPR-119 activity, which can lead to an increase in insulin release in a glucose-dependent manner . This can help to regulate blood glucose levels, making the compound potentially useful for the treatment of conditions like diabetes .
Propriétés
IUPAC Name |
1-benzyl-N-(4-bromo-2-fluorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O2/c20-15-7-8-17(16(21)10-15)22-19(25)14-6-9-18(24)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQZFTDOJBWGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2523846.png)

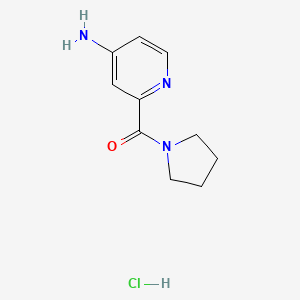
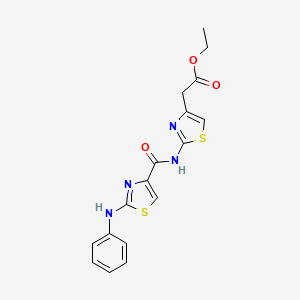
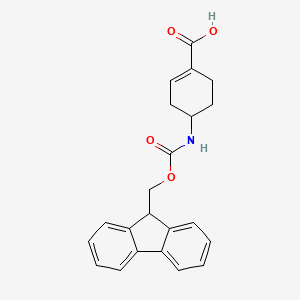
![5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B2523857.png)
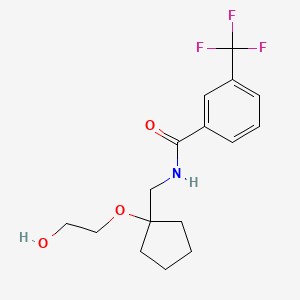
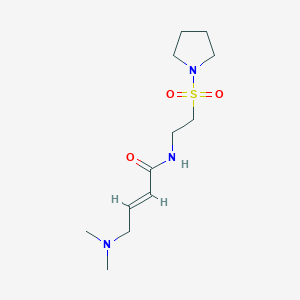
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide](/img/structure/B2523861.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2523862.png)
